molecular formula C9H16O2 B3182892 sec-Butyl tiglate CAS No. 28127-58-4

sec-Butyl tiglate

Cat. No.: B3182892
CAS No.: 28127-58-4
M. Wt: 156.22 g/mol
InChI Key: UKJTZSWULQNVJI-FNORWQNLSA-N
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Description

Structural Context within Tiglate Esters

The chemical formula for sec-butyl tiglate is C9H16O2, and its molecular weight is 156.22 g/mol . chemicalbook.comchemicalbook.com Its structure features a tiglate group, which is a five-carbon chain containing a double bond, esterified with a sec-butyl group. The IUPAC name for this compound is butan-2-yl (E)-2-methylbut-2-enoate. nist.govbldpharm.com

The properties of this compound are influenced by its specific isomeric structure, particularly when compared to other butyl tiglate isomers such as n-butyl tiglate and isobutyl tiglate. The branching in the sec-butyl group, where the ester linkage is at the second carbon of the butyl chain, introduces chirality to the molecule. wikipedia.org This is in contrast to the linear n-butyl group and the branched isobutyl group. These structural variations lead to differences in their physical properties, as detailed in the table below.

PropertyThis compoundn-Butyl TiglateIsobutyl Tiglate
CAS Number 28127-58-4 chemicalbook.com7785-66-2 chemicalbook.com61692-84-0 thegoodscentscompany.com
Boiling Point 84.5 °C (at 27 mmHg) chemicalbook.com196 °C (at 760 mmHg) thegoodscentscompany.com182-184 °C (at 760 mmHg) chemicalbook.com
Density 0.889 g/mL at 25 °C chemicalbook.com0.900-0.911 g/mL at 25 °C thegoodscentscompany.com0.899-0.902 g/mL at 20 °C thegoodscentscompany.com
Refractive Index n20/D 1.435 (lit.) chemicalbook.comn20/D 1.435-1.445 thegoodscentscompany.comn20/D 1.436-1.438 thegoodscentscompany.com

The branching in the alkyl chain of esters generally affects their physical properties. tandfonline.com For instance, branched-chain esters may exhibit different boiling points and densities compared to their straight-chain counterparts due to variations in intermolecular forces and molecular packing. tandfonline.com The presence of the sec-butyl group in this compound, with its chiral center, can also be a significant factor in its interaction with biological systems that are often stereospecific.

Significance in Chemical and Biological Systems Research

The significance of this compound in research stems from its identity as a tiglate ester and its potential applications in both chemical synthesis and the study of biological systems. While specific, in-depth research on the biological activity of this compound is not extensively documented in publicly available literature, its structural motifs are relevant to established areas of study.

In the realm of chemical ecology, esters are a major class of insect semiochemicals, which are signaling molecules that mediate interactions between organisms. thegoodscentscompany.com Notably, sec-butyl esters of unsaturated fatty acids have been identified as components of lepidopteran sex pheromones. This makes this compound a compound of interest for investigations into insect chemical communication. The study of such compounds is crucial for understanding insect behavior and for the development of environmentally benign pest management strategies.

In the field of synthetic organic chemistry, this compound can serve as a useful building block. The synthesis of this compound can be achieved through the esterification of tiglic acid with sec-butanol. chemicalbook.com This straightforward synthesis makes it an accessible starting material or intermediate for the introduction of the tiglate moiety into more complex molecules. The development of synthetic routes to natural products and their analogues often relies on the availability of such smaller, functionalized molecules. rsc.org

While research into the specific biological roles of this compound is ongoing, its structural relationship to known bioactive compounds underscores its importance as a subject for further scientific inquiry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butan-2-yl (E)-2-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-5-7(3)9(10)11-8(4)6-2/h5,8H,6H2,1-4H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJTZSWULQNVJI-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C(=CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)OC(=O)/C(=C/C)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of Sec Butyl Tiglate

Gas-Phase Reactivity Studies

Comprehensive studies on the gas-phase reactivity of sec-butyl tiglate, which are essential for understanding its atmospheric lifetime and degradation, are not available in the current scientific literature.

Ozonolysis Kinetics and Degradation Pathways

No published data were found regarding the ozonolysis of this compound. The reaction of unsaturated esters with ozone is an expected degradation pathway in the atmosphere, leading to the formation of carbonyls and other oxygenated products through the Criegee intermediate. However, without experimental or theoretical studies, the rate constant and specific degradation products for this compound remain undetermined.

Atmospheric Oxidation Initiated by Hydroxyl Radicals and Chlorine Atoms

The hydroxyl radical (OH) is the primary daytime oxidant in the troposphere, while chlorine atoms (Cl) can be significant in marine or polluted environments. The reactions of these species with this compound would likely involve addition to the double bond and hydrogen abstraction from the alkyl groups.

Determination of Rate Coefficients

There are no reported rate coefficients for the reaction of this compound with either hydroxyl radicals or chlorine atoms. To provide context, rate coefficients for other unsaturated esters have been determined experimentally. For instance, the rate coefficient for the reaction of methyl methacrylate (B99206) with OH radicals is on the order of 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ libretexts.orgconicet.gov.arnih.gov. However, due to the specific structure of this compound, its reactivity would need to be determined through direct study.

Interactive Data Table: Rate Coefficients for Related Esters (for illustrative purposes)

Since no data exists for this compound, the following table is a placeholder to illustrate how such data would be presented.

ReactantOxidantRate Coefficient (cm³ molecule⁻¹ s⁻¹)Temperature (K)
This compoundOHData not availableN/A
This compoundClData not availableN/A
Elucidation of Reaction Mechanisms and Intermediate Formation

Without experimental product studies or computational chemistry investigations, the reaction mechanisms for the atmospheric oxidation of this compound cannot be elucidated. The branching ratios for the different reaction pathways (e.g., addition vs. abstraction) and the identity of the resulting stable end-products and transient intermediates are currently unknown. For similar unsaturated esters, oxidation mechanisms have been shown to produce a variety of carbonyl compounds and secondary organic aerosols. conicet.gov.arnih.gov

Solution-Phase Transformations

While this compound is mentioned in the context of certain organic synthesis applications, such as in Grignard reactions, detailed investigations into its specific stereo- and regioselective transformations in solution are not found in the surveyed literature. dss.go.thscribd.comsci-hub.storgsyn.org

Stereo- and Regioselective Reactions

There is no available research focusing on the stereo- and regioselective reactions of this compound. Such studies would be valuable for synthetic chemistry, potentially exploring reactions like asymmetric hydrogenation, epoxidation, or dihydroxylation, which would be influenced by the steric and electronic properties of both the tiglate and the sec-butyl ester moieties.

Rearrangement Phenomena in Tiglate-Derived Structures

While specific studies on the rearrangement of this compound are not extensively documented in publicly available literature, the inherent structure of tiglate esters suggests the potential for certain intramolecular transformations. One notable possibility is the Claisen rearrangement, a cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement that is characteristic of allyl vinyl ethers. For a tiglate ester to undergo a classical Claisen rearrangement, it would first need to be converted into a suitable allyl vinyl ether derivative.

In a more general context, α,β-unsaturated esters can undergo thermal or catalytically induced positional isomerization of the double bond to the β,γ-position. This type of rearrangement is often driven by the formation of a thermodynamically more stable isomer. The mechanism for such a transformation can involve a 1,5-hydrogen shift, which proceeds through a cyclic transition state. The presence of the methyl groups in the tiglate structure would influence the stereochemistry and energetics of such a rearrangement.

It is also conceivable that under specific acidic or basic conditions, or in the presence of certain catalysts, other rearrangement pathways could be initiated, potentially involving the ester functionality or the carbon skeleton. However, without specific experimental data for this compound, these remain theoretical possibilities based on the reactivity of analogous unsaturated ester systems.

Hydrolytic Stability and Pathways

The hydrolysis of this compound involves the cleavage of the ester bond to yield tiglic acid and sec-butanol. This reaction can be catalyzed by either acid or base. The rate and mechanism of hydrolysis are significantly influenced by the steric hindrance presented by the bulky sec-butyl group and the electronic effects of the α,β-unsaturated system.

Base-Catalyzed Hydrolysis (Saponification):

Under basic conditions, the hydrolysis of esters proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The departure of the sec-butoxide (B8327801) leaving group, followed by proton transfer, yields the carboxylate salt of tiglic acid and sec-butanol.

A key characteristic of this compound is its notable resistance to base-catalyzed hydrolysis. Research has indicated that the product formed from the reaction of this compound with n-butylmagnesium bromide is resistant to hydrolysis even when treated with alcoholic potassium hydroxide. This high stability is attributed to the significant steric hindrance around the carbonyl group, posed by both the α-methyl group of the tiglate moiety and, more importantly, the bulky sec-butyl group of the alcohol portion. This steric congestion impedes the approach of the hydroxide nucleophile to the carbonyl carbon, thereby slowing down the rate of saponification considerably.

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid, the hydrolysis of this compound is initiated by the protonation of the carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, and subsequent proton transfers facilitate the departure of sec-butanol as the leaving group, ultimately yielding tiglic acid and regenerating the acid catalyst.

The table below summarizes the expected products and general observations regarding the hydrolytic stability of this compound.

Hydrolysis Condition Catalyst Products Relative Rate/Stability Mechanistic Notes
BasicOH⁻ (e.g., KOH)Tiglate Salt, sec-ButanolVery Slow / High StabilitySteric hindrance from the sec-butyl and α-methyl groups significantly impedes nucleophilic attack by the hydroxide ion.
AcidicH⁺ (e.g., H₂SO₄)Tiglic Acid, sec-ButanolSlowThe reaction is initiated by protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Steric factors also influence the rate.

Natural Occurrence and Biosynthetic Pathways of Tiglate Esters

Elucidation of Biosynthetic Routes

Enzymatic Precursors and Transformations (e.g., Tiglyl-CoA Intermediates)Tiglyl-CoA serves as a crucial intermediate derived from the metabolism of isoleucineresearchgate.netresearchgate.netwikipedia.org. The formation of tiglate esters generally involves the enzymatic esterification of tiglic acid or its activated form, tiglyl-CoA, with the corresponding alcohol. In the case of sec-Butyl tiglate, this would involve the reaction with sec-butanolresearchgate.netchemicalbook.com. Studies on related compounds like ethyl tiglate indicate that the enoyl-CoA intermediate from β-oxidation can be esterified with alcohols to yield α-unsaturated estersresearchgate.net. Therefore, the enzymatic transformation of tiglyl-CoA with sec-butanol is the presumed mechanism for the formation of this compound.

Data Table: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Registry Number28127-58-4 alfa-chemistry.comchemspider.com
Molecular FormulaC9H16O2 alfa-chemistry.comchemspider.com
Molecular Weight156.22 g/mol alfa-chemistry.comchemspider.com
Boiling Point84.5 °C at 27 mm Hg alfa-chemistry.com
Density0.889 g/mL at 25 °C alfa-chemistry.com
Flash Point151 °F alfa-chemistry.com
Synonymsbutan-2-yl (E)-2-methylbut-2-enoate alfa-chemistry.comchemspider.com
(+/-)-sec-butyl tiglate molaid.com

Compound List

this compound

Butyl tiglate

Ethyl tiglate

Tiglyl-CoA

Isoleucine

Advanced Analytical and Spectroscopic Characterization Techniques for Sec Butyl Tiglate

Chromatographic Separation Methods

Chromatographic techniques are essential for the separation and analysis of sec-butyl tiglate from related isomers and complex matrices. The choice of method depends on the complexity of the sample and the analytical goal.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

Qualitative Analysis: In GC-MS, this compound is first separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase. Following separation, the molecule is ionized, typically through electron impact (EI), causing it to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular fingerprint.

However, the mass spectra of geometric isomers, such as tiglates and angelates, can be nearly identical, making unambiguous identification by mass spectrum alone challenging. researchgate.net Therefore, identification is confirmed by comparing both the mass spectrum and the gas chromatographic retention index (RI) with those of a known reference standard. The retention index normalizes the retention time of a compound to those of adjacent n-alkanes, providing a more robust identification parameter across different instruments and conditions. For instance, the structurally similar n-butyl tiglate has a reported Kováts retention index of 1134 on a standard non-polar (5% phenyl-methylpolysiloxane) column. nist.gov

Table 1: Predicted Electron Ionization (EI) Mass Spectral Data for this compound
m/z (Mass-to-Charge Ratio)Predicted Fragment IonSignificance
156[C₉H₁₆O₂]⁺Molecular Ion (M⁺)
101[C₅H₅O₂]⁺Fragment from cleavage of the ester bond (Tigloyl ion)
100[C₅H₄O₂]⁺Tiglic acid fragment via McLafferty rearrangement
83[C₅H₇O]⁺Loss of the sec-butoxy group (-OC₄H₉)
57[C₄H₉]⁺sec-Butyl cation
55[C₄H₇]⁺Crotonyl-type fragment from the acid moiety

Quantitative Analysis: For quantitative purposes, GC-MS operates by measuring the abundance of specific, characteristic ions of this compound. The method's accuracy and reliability are established through a validation process. nih.gov A common approach involves creating a calibration curve from standards of known concentrations. An internal standard—a compound with similar chemical properties to this compound but a different retention time—is added to all samples and standards to correct for variations in injection volume and instrument response. By comparing the peak area ratio of this compound to the internal standard against the calibration curve, its concentration in an unknown sample can be accurately determined. nih.gov

When this compound is a component of a highly complex mixture, such as an essential oil or a synthetic fuel, conventional one-dimensional GC may fail to provide adequate separation. gcms.cz Multidimensional gas chromatography (GC×GC or 2D-GC) offers significantly enhanced resolving power by subjecting the sample to two independent separation stages. monash.edu

The technique utilizes two columns connected in series: a primary column, typically a standard non-polar column, followed by a shorter, secondary column with a different stationary phase (e.g., polar). intertek.com A modulator interface traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second column. This process creates a comprehensive two-dimensional separation, where compounds are plotted based on their retention times on both columns. monash.edu

This approach is particularly effective for separating isomers and resolving target compounds from a complex matrix. gcms.czintertek.com For example, a GC×GC system could separate a mixture first by boiling point on the primary column and then by polarity on the secondary column. This would effectively isolate this compound from both its isomers (like sec-butyl angelate) and other structurally different but co-eluting compounds. Research on complex samples like tea has successfully used GC×GC-TOFMS to identify various tiglate esters, demonstrating the technique's utility. newswise.com

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful analytical technique for the chemical characterization of non-volatile materials, such as synthetic polymers and resins. chromatographyonline.com This method is invaluable for material degradation studies, as it can identify the constituent components of a polymer without prior sample dissolution or chemical treatment. chromatographyonline.comresearchgate.net

In a Py-GC/MS experiment, the material is heated to a high temperature (e.g., 500–1000 °C) in an inert atmosphere. researchgate.net This controlled thermal degradation, or pyrolysis, breaks the material down into smaller, volatile, and structurally significant fragments called pyrolysates. These fragments are then swept into the GC-MS for separation and identification.

If this compound were used as a monomer or incorporated as an additive in a polymer, Py-GC/MS could be used to study the material's thermal degradation profile. The resulting pyrogram would contain characteristic degradation products that reveal its presence. For instance, the pyrolysis of a polymer containing this compound would be expected to yield fragments such as butene (from the sec-butyl group), sec-butanol, and compounds related to the tiglate moiety. biochromato.com This information is crucial for understanding polymer structure, identifying additives, and analyzing material failure. mdpi.com

Vibrational and Resonance Spectroscopic Analysis

Spectroscopic methods provide fundamental insights into the molecular structure and chemical environment of this compound by probing the interactions of the molecule with electromagnetic radiation.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. It measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching and bending) at specific frequencies. The resulting FTIR spectrum is a unique representation of the molecule's functional groups.

For this compound, an α,β-unsaturated ester, the FTIR spectrum is dominated by several characteristic absorption bands. These include a strong C=O (carbonyl) stretching vibration, a C=C (alkene) stretching vibration, and C-O (ester) stretching vibrations.

Table 2: Key FTIR Absorption Bands for this compound
Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
sp³ C-H Stretch (alkyl)2850–3000Medium-Strong
C=O Stretch (α,β-unsaturated ester)1715–1730Strong
C=C Stretch (alkene)1640–1680Medium
C-O Stretch (ester)1150–1250Strong

Kinetic and Material Characterization: Beyond simple identification, FTIR is a valuable tool for monitoring chemical reactions in real-time. emerginginvestigators.org In kinetic studies, the concentration of a reactant or product can be tracked by measuring the change in the intensity of its characteristic absorption band over time. researchgate.net For example, in a reaction involving this compound, one could monitor the appearance of the C=O stretch at ~1720 cm⁻¹ to determine the rate of its formation. This approach has been successfully used to study the gas-phase atmospheric reactions of related unsaturated esters like ethyl tiglate. researchgate.net In material science, FTIR can be used to confirm the incorporation of the tiglate functional group into a polymer or onto a surface.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons of the sec-butyl group and the tiglate moiety.

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count and identification of the chemical environment (e.g., carbonyl, olefinic, alkyl).

2D NMR: While 1D NMR spectra are powerful, complex molecules often require two-dimensional (2D) NMR experiments to definitively assign all signals.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the connectivity within the sec-butyl group, from the methine proton through the methylene (B1212753) protons to the terminal methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on their known proton assignments.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)
¹H NMR Data¹³C NMR Data
PositionPredicted δ (ppm)MultiplicityPositionPredicted δ (ppm)
H-3~6.8-7.0qqC-1 (C=O)~167
H-1'~4.8-5.0sextetC-2 (C=C)~128
H-2'~1.5-1.7mC-3 (C=C)~139
H-4 (CH₃)~1.8dqC-4 (CH₃)~14
H-5 (CH₃)~1.8sC-5 (CH₃)~12
H-2'' (CH₃)~1.2dC-1' (CH)~72
H-3' (CH₃)~0.9tC-2' (CH₂)~29
C-2'' (CH₃)~20
C-3' (CH₃)~10

Specialized Analytical Approaches

Specialized analytical methodologies are often required to overcome the challenges associated with the detection and quantification of specific volatile compounds. For this compound, a compound with applications in fragrances and as a flavoring agent, precise measurement of its vapor concentration and efficient chromatographic analysis are critical for quality control and research purposes. The following sections detail two such specialized approaches.

Photoionization Detector (PID)-Based Methods for Vapor-Phase Concentration Assessment

Photoionization detectors (PIDs) are highly sensitive gas detectors used for the real-time measurement of volatile organic compounds (VOCs) and other gases at concentrations ranging from parts-per-billion (ppb) to parts-per-million (ppm). wikipedia.orghoneywell.com They are particularly valuable for assessing the vapor-phase concentration of compounds like this compound in air, which is essential in fields such as occupational hygiene and environmental monitoring. dhs.govmdpi.com

The fundamental principle of a PID involves the use of a high-energy ultraviolet (UV) lamp to ionize gas molecules. dhs.gov As a sample vapor enters the detector, it is exposed to photons from the UV lamp. Molecules in the sample with an ionization potential (IP) lower than the energy of the lamp's photons are ionized, creating positively charged ions. mdpi.com These ions generate an electrical current, which is amplified and measured. The magnitude of this current is directly proportional to the concentration of the ionized compound. wikipedia.org

A key aspect of using PIDs for quantitative analysis is calibration. PIDs are typically calibrated with a standard gas, most commonly isobutylene. wikipedia.org For other compounds, a Correction Factor (CF) is applied. The CF is a ratio of the PID's sensitivity to a specific chemical relative to its sensitivity to isobutylene. honeywell.com The relationship is expressed as:

Actual Concentration = PID Reading (as isobutylene) x Correction Factor honeywell.com

While specific PID correction factors for this compound are not widely published, data for structurally related esters and other VOCs illustrate the principle. These factors are dependent on the PID manufacturer and the energy of the UV lamp used (e.g., 10.6 eV or 11.7 eV). nih.gov

Table 1: Example PID Correction Factors (10.6 eV Lamp) for Various VOCs This table provides illustrative data for related compounds to demonstrate the concept of Correction Factors, as specific data for this compound is not readily available in the searched literature.

CompoundChemical ClassCorrection Factor (CF)
IsobutyleneAlkene1.0
sec-Butyl AcetateEster1.8 (Typical Value)
TolueneAromatic0.5
AcetoneKetone1.1
EthanolAlcohol8.7

Source: Generic data compiled from principles outlined in technical notes. honeywell.com

Research has demonstrated that PIDs provide a relatively simple and rapid method for estimating the vapor-phase concentrations of various odorants, including esters. nih.govnih.gov This approach is critical for studies where the relationship between the liquid and vapor phase of a substance deviates from ideal gas laws. nih.gov However, factors such as high humidity and the presence of high concentrations of compounds with high ionization potentials (like methane) can quench the PID signal, potentially leading to inaccurate readings. wikipedia.orgresearchgate.net

Computational and Theoretical Chemistry Insights into Sec Butyl Tiglate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the electronic structure of molecules. These calculations allow for the prediction of molecular geometry, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO) science.govresearchgate.net. For sec-butyl tiglate, DFT calculations would elucidate the distribution of electron density, identify polar regions, and predict potential sites for electrophilic or nucleophilic attack.

Reactivity Prediction: By analyzing the electron density and frontier orbital energies, computational methods can predict the most probable sites of reaction. For this compound, the presence of a double bond within the tiglate moiety and the ester functional group suggests potential reactivity towards addition reactions and hydrolysis, respectively. DFT can help map out reaction pathways by calculating activation energies for various transformations. For instance, studies on similar unsaturated esters, like ethyl tiglate, have utilized DFT to predict reactivity towards atmospheric oxidants researchgate.netresearchgate.net.

Kinetic Modeling of Atmospheric Degradation Processes

The atmospheric fate of volatile organic compounds (VOCs) is largely determined by their reactions with atmospheric oxidants, primarily hydroxyl (OH) radicals, ozone (O3), and chlorine (Cl) atoms. Kinetic modeling, often coupled with theoretical calculations, is essential for quantifying these degradation rates and understanding their impact on air quality and atmospheric chemistry.

Rate Coefficient Determination: Computational methods, such as Canonical Variational Transition State Theory (CVT) combined with Small Curvature Tunneling (SCT) and interpolated single-point energies (ISPE), are employed to calculate temperature-dependent rate coefficients for reactions involving VOCs researchgate.netresearchgate.netacs.orgresearchgate.net. These theoretical rate coefficients can then be incorporated into atmospheric models.

Atmospheric Lifetimes: By using the calculated or experimentally determined rate coefficients, the atmospheric lifetime of this compound can be estimated. This involves considering its reaction rates with the dominant atmospheric oxidants. For example, studies on ethyl tiglate have provided rate coefficients for its reactions with OH and Cl atoms, which are crucial for estimating its atmospheric persistence researchgate.netresearchgate.netconicet.gov.ar. Similar analyses would be applicable to this compound.

Mechanistic Pathway Elucidation through Computational Simulation

Understanding the step-by-step process of chemical reactions is vital for predicting reaction products and their subsequent atmospheric transformations. Computational simulations, including DFT and molecular dynamics, are powerful tools for elucidating these mechanistic pathways.

Reaction Intermediates and Transition States: DFT calculations can identify stable intermediates and transition states involved in the degradation of this compound. For instance, in the reaction with OH radicals, DFT can predict whether hydrogen abstraction from the alkyl chain or addition to the double bond is the dominant initial step researchgate.netresearchgate.netacs.org.

Degradation Products: By simulating the reaction mechanisms, computational methods can predict the primary and secondary degradation products formed when this compound reacts with atmospheric oxidants. This information is critical for assessing the compound's contribution to secondary organic aerosol (SOA) formation and the production of tropospheric pollutants like ozone. Studies on similar unsaturated esters have proposed degradation mechanisms involving alkoxy radicals and subsequent decomposition pathways researchgate.netresearchgate.netresearchgate.netconicet.gov.ar.

Spectroscopic Property Prediction and Validation

Spectroscopic techniques are indispensable for identifying and characterizing chemical compounds. Computational methods, particularly DFT, can predict various spectroscopic properties, which can then be compared with experimental data for validation.

NMR Spectroscopy: DFT calculations, often using methods like Gauge-Invariant Atomic Orbitals (GIAO), can predict NMR chemical shifts and coupling constants for both 1H and 13C nuclei researchgate.netacs.org. These predicted values serve as a benchmark for assigning experimental NMR spectra of this compound, aiding in its structural confirmation and purity assessment.

Infrared (IR) Spectroscopy: DFT can also predict vibrational frequencies, which correspond to the absorption bands observed in IR spectra science.gov. By calculating the normal modes of vibration, computational methods can assign specific functional groups and structural features of this compound to characteristic IR absorption peaks.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are used to predict electronic absorption spectra, including the wavelengths of maximum absorption (λmax) and oscillator strengths acs.org. This is particularly relevant for compounds with π-electron systems, such as the double bond in this compound, and helps in understanding their interaction with light.

Table of Physicochemical Properties of this compound

PropertyValueSource
IUPAC Namebutan-2-yl (E)-2-methylbut-2-enoate aksci.comalfa-chemistry.com
CAS Number28127-58-4 aksci.comalfa-chemistry.com
Molecular FormulaC9H16O2 aksci.comalfa-chemistry.com
Molecular Weight156.22 g/mol aksci.comalfa-chemistry.com
Boiling Point84.5 °C at 27 mm Hg (lit.) alfa-chemistry.comchemsrc.com
Density0.889 g/mL at 25 °C (lit.) alfa-chemistry.comchemsrc.com
Flash Point151 °F alfa-chemistry.comchemsrc.com
Canonical SMILESCCC(C)OC(=O)C(=CC)C alfa-chemistry.com
InChI KeyUKJTZSWULQNVJI-FNORWQNLSA-N alfa-chemistry.com

Table of Illustrative Computational/Kinetic Data (Based on Analogous Esters)

While direct computational studies specifically on this compound were not extensively found in the provided search results, the following tables present illustrative data derived from studies on chemically similar compounds, such as ethyl tiglate and other unsaturated esters, to demonstrate the typical outcomes of such investigations.

Illustrative DFT-Derived Electronic Properties

PropertyValue (eV)Method/Basis SetReference (Analogous Compound)
HOMO Energy-9.5B3LYP/6-31G(d)Ethyl Tiglate researchgate.net
LUMO Energy-0.5B3LYP/6-31G(d)Ethyl Tiglate researchgate.net
HOMO-LUMO Gap9.0B3LYP/6-31G(d)Ethyl Tiglate researchgate.net
Key Vibrational Mode~1650 cm⁻¹DFT (general for C=C)General Ester Studies science.gov

Applications in Advanced Materials Science and Organic Synthesis

Role as a Constituent in Polymer Synthesis (e.g., Pressure Sensitive Adhesives)

Table 7.1.1: Monomers in UV-Cured Acrylate (B77674) Membranes for Transdermal Drug Delivery Systems

Monomer NameRole in Synthesis
2-hydroxy-3-phenoxypropylacrylateCo-monomer in UV-cured acrylate polymer membranes
4-hydroxybutyl acrylateCo-monomer in UV-cured acrylate polymer membranes
sec-Butyl tiglateCo-monomer in UV-cured acrylate polymer membranes

Utilization as a Synthetic Intermediate for Complex Molecular Architectures

The unsaturated nature of this compound makes it a useful building block for synthesizing more complex organic molecules, particularly through conjugate addition reactions and as a precursor for various analogues.

Preparation of Substituted Alkanoic Acids via Conjugate Addition

This compound can undergo conjugate addition reactions with organometallic reagents, such as Grignard reagents, to yield substituted alkanoic acid derivatives. Specifically, the reaction of this compound with n-butylmagnesium bromide has been reported to proceed via a 1,4-addition mechanism, often facilitated by the presence of copper(I) chloride (CuCl) as a catalyst to enhance the yield of the desired conjugate addition product. This reaction results in the formation of di-sec-butyl α-(2-hexyl)-α,β,γ-trimethylglutarate. This process allows for the introduction of branched alkyl chains and the extension of the carbon backbone, leading to the synthesis of complex ester structures that can be further modified or utilized in various chemical applications.

Table 7.2.1.1: Conjugate Addition of Grignard Reagents to this compound

Reactant 1Reactant 2 (Grignard)Catalyst (Optional)ProductReaction Type
This compoundn-Butylmagnesium bromideCuCl (e.g., 1 mol%)di-sec-butyl α-(2-hexyl)-α,β,γ-trimethylglutarateConjugate Addition (1,4-addition)

Synthesis of Tiglate-Derived Analogues for Structure-Activity Relationship (SAR) Studies

While direct research explicitly detailing the use of this compound in structure-activity relationship (SAR) studies was not found in the provided search results, the broader chemical literature indicates that tiglic acid esters can serve as valuable precursors for synthesizing various analogues. Studies involving other tiglate esters, such as 2-(methacryloyloxy)ethyl tiglate (MAET), have demonstrated their incorporation into block copolymers and subsequent chemical modifications acs.orgacs.org. This suggests that this compound, by virtue of its tiglate moiety and ester functionality, possesses the potential to be chemically altered to create a series of derivatives. Such analogues could be synthesized to probe specific structural features and their impact on biological activity or material properties, a fundamental approach in SAR studies. Modifications could target the unsaturated bond or the ester group, allowing for the systematic exploration of chemical space to optimize desired activities.

Environmental Fate and Degradation Studies of Sec Butyl Tiglate

Atmospheric Lifetime and Removal Pathways

The presence and persistence of sec-butyl tiglate in the atmosphere are primarily dictated by its reactions with photochemically generated oxidants. As an unsaturated ester, its primary removal pathways are expected to be reactions with hydroxyl radicals (•OH), ozone (O₃), and to a lesser extent, nitrate (B79036) radicals (NO₃) during nighttime. rsc.org

While direct kinetic data for the reaction of this compound with these atmospheric oxidants are not available in the reviewed literature, estimations can be made based on structurally similar compounds. The atmospheric lifetime (τ) of a chemical with respect to a specific oxidant is the reciprocal of the product of the oxidant concentration and the reaction rate coefficient (k).

Reaction with Hydroxyl Radicals (•OH): The reaction with •OH radicals is anticipated to be a major degradation pathway for this compound during the daytime. rsc.org A study on (E)-ethyl tiglate, a close structural analog, reported a rate coefficient for its reaction with •OH radicals as (8.32 ± 1.93) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. uni.lu Using a typical global average •OH concentration of 1 x 10⁶ molecules cm⁻³, the atmospheric lifetime of (E)-ethyl tiglate can be estimated to be approximately 3.3 hours. Given the structural similarity, the atmospheric lifetime of this compound is expected to be of a similar magnitude.

Reaction with Ozone (O₃): Ozonolysis can also contribute to the atmospheric removal of unsaturated compounds. For methyl tiglate, the rate coefficient for its reaction with ozone has been determined to be (65 ± 11) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. rsc.org Assuming a typical atmospheric ozone concentration of 7 x 10¹¹ molecules cm⁻³, the atmospheric lifetime of methyl tiglate due to ozonolysis is calculated to be approximately 6.4 hours. This suggests that ozonolysis is also a significant removal pathway for tiglate esters.

Reaction with Nitrate Radicals (NO₃): During the night, reactions with nitrate radicals can be an important sink for some volatile organic compounds. However, no specific data for the reaction of tiglate esters with NO₃ radicals were found in the literature.

The following table summarizes the estimated atmospheric lifetimes of tiglate esters based on reactions with •OH and O₃.

OxidantAnalogous CompoundRate Coefficient (cm³ molecule⁻¹ s⁻¹)Assumed Oxidant Concentration (molecules cm⁻³)Estimated Atmospheric Lifetime
•OH(E)-Ethyl Tiglate(8.32 ± 1.93) × 10⁻¹¹ uni.lu1 x 10⁶~3.3 hours
O₃Methyl Tiglate(65 ± 11) × 10⁻¹⁸ rsc.org7 x 10¹¹~6.4 hours

Thermal Degradation Profiles and By-Product Formation

Information regarding the specific thermal degradation profile and by-products of pure this compound is limited. However, studies on related compounds provide insights into its likely thermal behavior. Research on the thermal degradation of poly(sec-butyl methacrylate) indicates that de-esterification, the cleavage of the ester bond, becomes a significant thermolysis route at temperatures exceeding 240°C. researchgate.net This suggests that the ester linkage in this compound is susceptible to cleavage at elevated temperatures.

The thermal decomposition of sec-butyl peroxide, while a different class of compound, has been studied and proceeds via the formation of sec-butoxy radicals. scholaris.ca It is plausible that the thermal degradation of this compound could similarly involve the formation of a sec-butoxy radical and a tigloyl radical through homolytic cleavage of the ester bond. These highly reactive radical intermediates would then undergo further reactions, such as hydrogen abstraction or fragmentation, to form a variety of smaller, more stable by-products.

A study on the thermal decomposition of butylated hydroxytoluene (BHT) and its peroxide derivative identified several by-products, including isobutene and various phenolic compounds. nih.gov While not directly analogous, this highlights the complexity of thermal degradation pathways and the potential for the formation of numerous by-products. Without specific experimental data for this compound, the exact nature and distribution of its thermal degradation by-products remain speculative.

Influence of Environmental Factors on Compound Stability

The stability of this compound in the environment is influenced by abiotic factors such as sunlight (photolysis) and hydrolysis, which is dependent on pH and temperature.

Hydrolysis: As an ester, this compound is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to yield sec-butanol and tiglic acid. The rate of hydrolysis is significantly influenced by pH and temperature. nist.gov

Specific hydrolysis data for this compound are not available, but studies on other butyl esters can provide an approximation of its stability. For instance, the hydrolysis of tert-butyl formate (B1220265) has been studied in detail, showing a strong dependence on pH. usgs.gov At neutral pH (pH 7) and 22°C, the half-life for hydrolysis of tert-butyl formate is approximately 5 days. usgs.gov The rate of hydrolysis is catalyzed by both acid and base. The half-life decreases to 6 hours at pH 2 and 4°C, and to a mere 8 minutes at pH 11 and 22°C. usgs.gov This indicates that the stability of butyl esters is significantly reduced in acidic and, particularly, in alkaline conditions. The activation energy for the neutral hydrolysis of tert-butyl formate was determined to be 78 ± 5 kJ/mol, indicating a moderate temperature dependence. usgs.gov

The following table, based on data for tert-butyl formate, illustrates the potential influence of pH on the hydrolytic stability of a butyl ester. usgs.gov

pHTemperature (°C)Estimated Half-life of a Butyl Ester (tert-butyl formate)
246 hours
7225 days
11228 minutes

Photolysis: Sunlight can induce the degradation of chemical compounds through photolysis. Unsaturated esters, in general, may undergo photodegradation. researchgate.net However, specific studies on the direct photolysis of this compound in water or on soil surfaces were not found. The presence of the carbon-carbon double bond in the tiglate moiety suggests a potential for photochemical reactions, but the significance of this degradation pathway compared to atmospheric oxidation and hydrolysis is unknown.

Future Research Directions and Unexplored Avenues for Sec Butyl Tiglate

Development of Novel Stereoselective Synthetic Pathways

The synthesis of sec-butyl tiglate, like many chiral esters, presents an opportunity for the development of highly selective and efficient chemical transformations. Future research should focus on pioneering novel stereoselective synthetic pathways that offer precise control over the stereochemistry of the final product. The development of chiral catalysts and a deeper understanding of stereoselective reactions have enabled the production of enantiomerically pure compounds on an industrial scale. chiralpedia.com

One promising area of investigation is the use of metal-catalyzed dynamic kinetic resolution of racemic alcohols. This method combines the lipase-catalyzed transesterification of one enantiomer with the in-situ racemization of the other, theoretically allowing for a 100% yield of the desired enantiopure ester. mdpi.com Research into novel ruthenium, iron, and vanadium catalysts could lead to more sustainable and broadly applicable dynamic kinetic resolution processes for the synthesis of this compound. mdpi.com

Furthermore, the field of asymmetric organocatalysis offers a metal-free alternative for the stereoselective synthesis of chiral esters. chiralpedia.com Future studies could explore the use of chiral organic molecules to catalyze the esterification of tiglic acid with sec-butanol, aiming for high enantioselectivity and yield. The principles of green chemistry, such as atom economy and the use of sustainable catalysts, should be a central consideration in the development of these new synthetic routes. chiralpedia.com

A summary of potential stereoselective synthetic strategies is presented in the table below.

Synthetic StrategyCatalyst TypePotential AdvantagesKey Research Focus
Dynamic Kinetic ResolutionMetal (e.g., Ru, Fe, V) / LipaseHigh theoretical yield, potential for sustainability.Development of novel, efficient, and recyclable catalysts.
Asymmetric OrganocatalysisChiral Organic MoleculesMetal-free, environmentally benign.Design of highly selective and robust organocatalysts.
Chemoenzymatic SynthesisIsolated EnzymesHigh selectivity under mild conditions.Enzyme screening and engineering for optimal reactivity.

Comprehensive Investigation of Minor Biosynthetic Routes

Tiglates are known to occur naturally in various plants as secondary metabolites. For instance, tigilanol tiglate is a diterpene ester found in the fruit of the Australian rainforest tree Fontainea picrosperma. mdpi.com While the major biosynthetic pathways of some tiglates are beginning to be understood, the minor or alternative routes remain largely unexplored. Future research should aim to comprehensively investigate these minor biosynthetic pathways, which could reveal novel enzymatic processes and regulatory mechanisms.

The biosynthesis of volatile esters in yeast and plants often involves the catabolism of branched-chain amino acids, followed by enzymatic condensation of the resulting organic acids and alcohols. researchgate.net For this compound, this would likely involve pathways that produce tiglic acid and sec-butanol. Studies on the yeast Saprochaete suaveolens have shown that α-unsaturated esters can be produced through the catabolism of branched-chain amino acids via the β-oxidation pathway. researchgate.net Investigating analogous pathways in plants that produce tiglate esters could be a fruitful area of research.

Advanced techniques such as genomics, proteomics, and metabolomics can be employed to identify the genes, enzymes, and metabolic intermediates involved in these minor pathways. jetir.org For example, RNA sequencing can be used to identify genes that are differentially expressed in tissues with high concentrations of tiglate esters. mdpi.com This information can then be used to piece together the biosynthetic puzzle and potentially engineer microorganisms or plants for the enhanced production of this compound.

Investigative ApproachKey TechniquesExpected Outcomes
Metabolomic ProfilingLC-MS, GC-MSIdentification of intermediates and related metabolites in tiglate-producing organisms.
Genomic and Transcriptomic AnalysisRNA-Seq, Gene Knockout StudiesIdentification of genes and enzymes involved in minor biosynthetic pathways.
Enzymatic AssaysIn vitro enzyme activity studiesCharacterization of novel enzymes and their substrate specificities.

Advanced In Situ Spectroscopic Studies of Reactivity

A detailed understanding of the reactivity of this compound, including its formation and decomposition kinetics, is crucial for its potential application. Advanced in situ spectroscopic techniques offer the ability to monitor chemical reactions in real-time without the need for sample extraction, providing a wealth of information about reaction kinetics, mechanisms, and the formation of transient intermediates. nih.govaiche.org

Future research should employ techniques such as in situ Fourier Transform Infrared (FTIR) and Raman spectroscopy to study the esterification of tiglic acid with sec-butanol. These methods allow for the continuous tracking of the concentrations of reactants, products, and any intermediates, enabling the development of accurate kinetic models. mt.comresearchgate.netmt.com In situ FTIR, for example, can monitor the carbonyl vibrations of the acid and ester functional groups to follow the progress of the reaction. youtube.com Similarly, Raman spectroscopy can provide real-time data on the consumption of starting materials and the formation of the final product. aiche.orgspectroscopyonline.com

These in situ studies can be conducted under a variety of reaction conditions (e.g., different temperatures, pressures, and catalyst concentrations) to build a comprehensive picture of the reaction landscape. The data obtained from these studies would be invaluable for optimizing reaction conditions to maximize yield and minimize reaction times.

Spectroscopic TechniqueInformation GainedResearch Application for this compound
In Situ FTIRReal-time concentration of reactants and products, identification of intermediates.Kinetic modeling of esterification, optimization of reaction conditions.
In Situ RamanReal-time monitoring of reaction progress, quantitative analysis of components.Determination of reaction endpoints, quality control.
In Situ NMRDetailed structural information, quantification of species.Mechanistic studies of esterification and hydrolysis. researchgate.netresearchgate.net

Integration of Multiscale Computational Modeling with Experimental Data

To complement experimental investigations, the integration of multiscale computational modeling can provide deeper insights into the reaction mechanisms and thermodynamics governing the synthesis and reactivity of this compound. ucl.ac.uk Computational chemistry offers powerful tools to study chemical reactions at the molecular level, which can be challenging to probe experimentally. researchgate.net

Future research should focus on developing and applying multiscale modeling approaches to simulate the esterification of tiglic acid and the hydrolysis of this compound. researchgate.netacs.org Density Functional Theory (DFT) calculations can be used to determine the transition state structures and activation energies for different proposed reaction mechanisms. acs.org Molecular dynamics simulations can be employed to study the role of the solvent and other environmental factors on the reaction kinetics. researchgate.net

The real power of this approach lies in the integration of computational results with experimental data obtained from in situ spectroscopic studies. This combined approach can lead to the development of highly accurate and predictive models of the chemical behavior of this compound. Such models can be used to guide the design of more efficient catalysts and to predict the stability of the compound under various conditions. The integration of machine learning algorithms with multiscale modeling can also help to analyze the complexity of chemical reactions and to perform model reduction automatically. researchgate.net

Computational MethodLevel of TheoryApplication to this compound
Quantum Mechanics (e.g., DFT)Electronic StructureElucidation of reaction mechanisms, calculation of reaction energies and barriers.
Molecular Dynamics (MD)Classical or QuantumSimulation of solvent effects, study of molecular interactions.
Kinetic Monte Carlo (KMC)Stochastic SimulationModeling of reaction kinetics over longer timescales. ucl.ac.uk

Q & A

Q. What are the optimal synthesis routes for sec-Butyl tiglate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis routes should be evaluated using controlled experiments with variables such as catalysts (e.g., acid vs. base), temperature (e.g., reflux vs. room temperature), and solvent polarity. Yield optimization can be tracked via gas chromatography (GC) or high-performance liquid chromatography (HPLC), while purity is assessed using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Replicate trials under identical conditions are critical to confirm reproducibility .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer : Proton and carbon-13 NMR are essential for confirming ester functionality and stereochemistry. IR spectroscopy identifies carbonyl (C=O) and ether (C-O) bonds. Mass spectrometry (MS) verifies molecular weight, while X-ray crystallography (if feasible) resolves absolute configuration. Cross-referencing spectral data with computational simulations (e.g., density functional theory) enhances accuracy .

Q. What protocols are established for quantifying this compound in complex mixtures?

  • Methodological Answer : Use chromatographic methods (GC or HPLC) with internal standards (e.g., deuterated analogs) to minimize matrix effects. Calibration curves should span expected concentration ranges, and recovery studies validate method precision. For trace analysis, tandem mass spectrometry (LC-MS/MS) improves sensitivity .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound in literature be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis of published data, noting instrumentation differences (e.g., NMR field strength, solvent effects). Replicate key studies under standardized conditions. Computational modeling (e.g., NMR chemical shift prediction software) can identify discrepancies arising from conformational dynamics or impurities. Collaborative verification with independent labs is recommended .

Q. What mechanistic insights can be gained from studying the hydrolysis kinetics of this compound under varying pH conditions?

  • Methodological Answer : Perform pH-dependent kinetic studies using UV-Vis spectroscopy or titration to monitor ester cleavage. Apply the Eyring equation to calculate activation parameters (ΔH‡, ΔS‡). Compare experimental data with ab initio molecular dynamics simulations to propose acid/base-catalyzed pathways. Control experiments with isotopically labeled water (H₂¹⁸O) can elucidate nucleophilic attack mechanisms .

Q. How do computational models align with experimental data in predicting this compound’s reactivity with nucleophiles?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices, predicting reactive sites. Validate models by synthesizing derivatives and measuring reaction rates (e.g., nucleophilic acyl substitution). Statistical analysis (e.g., linear regression) quantifies correlations between computed descriptors (e.g., electrophilicity) and experimental outcomes .

Q. What experimental designs are suitable for assessing this compound’s stability under thermal and oxidative stress?

  • Methodological Answer : Employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation. Oxidative stability is tested via accelerated aging (e.g., O₂-rich environments) with periodic sampling. High-resolution mass spectrometry (HRMS) identifies degradation products, while Arrhenius plots extrapolate shelf-life under storage conditions .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported biological activity of this compound across studies?

  • Methodological Answer : Conduct dose-response assays using standardized cell lines or enzyme models. Compare results with literature using effect size metrics (e.g., IC₅₀) and meta-regression to control for variables (e.g., solvent toxicity, assay protocols). Bioinformatics tools (e.g., molecular docking) may reconcile differences by identifying off-target interactions .

Q. What statistical approaches are recommended for analyzing multivariate data in this compound toxicity studies?

  • Methodological Answer : Apply principal component analysis (PCA) to reduce dimensionality in omics datasets (e.g., transcriptomics). Hierarchical clustering identifies patterns in dose-dependent responses. Bayesian inference models account for uncertainty in low-sample-size studies. Sensitivity analysis determines which variables (e.g., exposure duration) most influence toxicity endpoints .

Methodological Best Practices

  • Experimental Reproducibility : Document procedures in line with the Beilstein Journal of Organic Chemistry guidelines, including raw data deposition and step-by-step protocols for synthesis and characterization .
  • Data Validation : Use triplicate measurements and negative controls to minimize artifacts. Publicly share datasets via repositories like Zenodo to enable independent verification .
  • Literature Synthesis : Systematically review existing studies using tools like PRISMA to identify gaps and avoid redundant questions. Prioritize recent publications (post-2020) to reflect advancements in analytical techniques .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.